molecular formula C26H29N9O3 B2557445 {1-[7-(But-2-in-1-yl)-3-methyl-1-[(4-methylchinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}harnstoff CAS No. 1955514-80-3

{1-[7-(But-2-in-1-yl)-3-methyl-1-[(4-methylchinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}harnstoff

Katalognummer: B2557445
CAS-Nummer: 1955514-80-3
Molekulargewicht: 515.578
InChI-Schlüssel: QWRPIDPNVOGFFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]-urea is derived from the parent compound Linagliptin, which is a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und Verunreinigungsstudien:

Forscher verwenden diese Verbindung als analytischen Standard oder Verunreinigungsreferenz während der Arzneimittelentwicklung, Qualitätskontrolle und behördlichen Zulassungsverfahren. Beispielsweise findet N-Depiperidin-3-Amin-Linagliptin-Dimer, eine verwandte Verunreinigung, Anwendung bei der Validierung analytischer Methoden und der kommerziellen Produktion von Linagliptin .

Wirkmechanismus

Biologische Aktivität

The compound {1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea is a complex organic molecule with potential biological activities. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C26H28N8O3
  • Molecular Weight : 500.55 g/mol
  • CAS Number : 2137744-33-1

The compound features a piperidine ring, a purine derivative, and a quinazoline moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that derivatives of quinazoline and purine compounds exhibit significant anticancer properties. The specific compound has been studied for its effects on various cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.28
HepG2 (Liver)8.107
A549 (Lung)10.79
Jurkat E6.1 (T-cell leukemia)12.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is more potent than traditional chemotherapeutics like doxorubicin.

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Key Kinases : The compound has been shown to inhibit ERK1/2 signaling pathways, which are crucial for cell proliferation and survival.
  • Induction of Apoptosis : Activation of caspases has been observed, indicating that the compound can induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies suggest that the compound causes G1 phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR)

The structure of the compound plays a pivotal role in its biological activity. Modifications in the quinazoline and purine structures can significantly enhance or diminish its anticancer properties. For instance:

  • Substituents at specific positions on the quinazoline ring have been linked to increased potency against certain cancer types.
  • The presence of butynyl groups has been associated with improved lipophilicity, enhancing cellular uptake.

Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice bearing xenografts of human breast cancer cells treated with the compound showed a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. The study reported:

  • Tumor Volume Reduction : 65% reduction in tumor volume after 30 days of treatment.
  • Survival Rate : Increased survival rates observed in treated groups compared to untreated controls.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms behind the anticancer effects. The results highlighted:

  • Caspase Activation : A marked increase in active caspases 3 and 9 was noted in treated cells.
  • Western Blot Analysis : Indicated downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax).

Eigenschaften

IUPAC Name

[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N9O3/c1-4-5-13-34-21-22(31-25(34)33-12-8-9-17(14-33)29-24(27)37)32(3)26(38)35(23(21)36)15-20-28-16(2)18-10-6-7-11-19(18)30-20/h6-7,10-11,17H,8-9,12-15H2,1-3H3,(H3,27,29,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRPIDPNVOGFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea
Reactant of Route 3
Reactant of Route 3
{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea
Reactant of Route 4
Reactant of Route 4
{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea
Reactant of Route 5
{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea
Reactant of Route 6
Reactant of Route 6
{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.